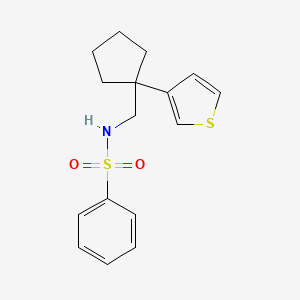

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,15-6-2-1-3-7-15)17-13-16(9-4-5-10-16)14-8-11-20-12-14/h1-3,6-8,11-12,17H,4-5,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUOMUYZMZACTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiophene Ring: Thiophene can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via cyclization reactions involving appropriate precursors.

Sulfonamide Formation: The final step involves the reaction of the thiophene-cyclopentyl intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several analogues, as highlighted below:

Key Observations :

- Aromatic vs.

- Heterocyclic Modifications : Replacement of sulfonamide with furan-3-carboxamide (CAS 2034575-08-9) eliminates the sulfonyl group, altering electronic properties and solubility .

- Halogenation Effects : The chloro-fluoro substitution in CAS 2034256-03-4 enhances molecular weight (417.9 vs. ~364 for the parent compound) and may improve lipophilicity or metabolic stability .

Physicochemical Properties

- Melting Points : Sulfonamide derivatives with aromatic groups (e.g., benzenesulfonamides) typically exhibit higher melting points (132–230°C) due to stronger intermolecular forces compared to aliphatic variants .

- Solubility : The hydroxyethyl group in CAS 2034256-03-4 likely improves aqueous solubility, whereas the unsubstituted benzenesulfonamide may favor organic solvents .

Research Implications

- Pharmacological Potential: The thiophene and sulfonamide moieties are associated with kinase inhibition and antimicrobial activity, suggesting similar applications for the parent compound .

- Structure-Activity Relationships (SAR) : The chloro-fluoro analogue (CAS 2034256-03-4) demonstrates how halogenation can modulate bioactivity, a strategy applicable to optimizing the parent structure .

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Overview

The compound features a benzenesulfonamide core linked to a thiophene ring via a cyclopentyl group , which contributes to its potential pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 321.5 g/mol. The presence of the sulfonamide group is significant as it is known for various biological activities, particularly in antimicrobial and anti-inflammatory domains.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrases, which are involved in various physiological processes including acid-base balance and respiration .

- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by interfering with bacterial folate synthesis, essential for nucleic acid production.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound inhibited growth in both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. -

Carbonic Anhydrase Inhibition :

Research focused on the inhibition of carbonic anhydrases by novel benzenesulfonamides, including derivatives similar to this compound. The findings revealed that these compounds effectively inhibited enzyme activity, suggesting potential applications in treating conditions like glaucoma and epilepsy . -

Anti-inflammatory Activity :

Further investigations into the anti-inflammatory properties showed that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential role in managing inflammatory diseases .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(thiophen-2-ylmethyl)aniline | Contains methoxy group and thiophene | Broad-spectrum antibacterial |

| Benzene-sulfonamide derivatives | Various aryl substitutions | Antitumor activity observed |

| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides | Aryl substitution on isoxazole | Potent ETA receptor antagonists |

Q & A

Q. What are the key steps in synthesizing N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide?

The synthesis involves three primary steps:

- Formation of the cyclopentyl-thiophene moiety : A Friedel-Crafts acylation between thiophene-3-carbonyl chloride and cyclopentane derivatives, catalyzed by AlCl₃, yields the cyclopentyl-thiophene intermediate .

- Introduction of the benzenesulfonamide group : The primary amine intermediate (from the cyclopentyl-thiophene structure) reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography or preparative HPLC is used to isolate the final product, ensuring >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., distinguishing thiophene substituents at C3 vs. C2 positions) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopentylmethyl-thiophene linkage, as demonstrated for analogous sulfonamides .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopentylmethylation?

Key factors include:

- Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) enhances nucleophilicity of the thiophene intermediate .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics .

- Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions like over-alkylation .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological approaches:

- Purity validation : Use HPLC to rule out impurities (>99% purity required for bioassays) .

- Stereochemical analysis : Employ 2D NMR (e.g., NOESY) or X-ray crystallography to confirm configurations, as stereoisomers may exhibit divergent activities .

- Target-specific assays : Validate activity against isoforms (e.g., kinase subfamilies) to clarify selectivity .

Q. What computational strategies predict the compound’s material science applications?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to assess potential as an organic semiconductor .

- UV-Vis and fluorescence spectroscopy : Experimental validation of charge-transfer properties guided by computational predictions .

Q. How can stability under physiological conditions be evaluated?

- Stress testing : Incubate the compound at varying pH (2–10), temperatures (4–40°C), and light exposure, monitoring degradation via HPLC .

- Metabolic stability assays : Use liver microsomes to identify susceptible sites (e.g., sulfonamide hydrolysis) .

Methodological Considerations

Q. What strategies differentiate basic vs. advanced synthetic challenges?

- Basic : Focus on stepwise synthesis reproducibility (e.g., optimizing molar ratios for sulfonylation) .

- Advanced : Address regioselectivity (e.g., preventing thiophene C2 substitution) using directing groups or kinetic control .

Q. How to design enzyme inhibition studies for this compound?

- In vitro assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .

- Molecular docking : Align the sulfonamide moiety with ATP-binding pockets of target kinases (e.g., EGFR or JAK2) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.